molecular formula C16H14ClN3O3 B11307236 2-(2-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11307236
M. Wt: 331.75 g/mol
InChI Key: JRXGVBMNMCYZAZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide is a pyrazole-based acetamide derivative characterized by a 2-chlorophenoxy group and a furylmethyl substituent on the pyrazole ring. Pyrazole-acetamide derivatives are widely studied for their biological activities, including insecticidal, antifungal, and herbicidal effects, depending on substituent variations .

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C16H14ClN3O3/c17-13-5-1-2-6-14(13)23-11-16(21)19-15-7-8-18-20(15)10-12-4-3-9-22-12/h1-9H,10-11H2,(H,19,21)

InChI Key

JRXGVBMNMCYZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide typically involves the following steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Preparation of 1-(2-furylmethyl)-1H-pyrazole: This intermediate can be synthesized by reacting furfural with hydrazine hydrate, followed by cyclization.

    Coupling Reaction: The final step involves coupling 2-chlorophenoxyacetic acid with 1-(2-furylmethyl)-1H-pyrazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a furan-2-carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of the furylmethyl group may enhance these properties by improving the compound's interaction with biological targets.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The chlorophenoxy group may contribute to this activity by disrupting microbial cell membranes.

Neurological Applications

Recent studies have explored the use of similar compounds in treating neurological disorders such as schizophrenia and bipolar disorder. The mechanisms often involve modulation of neurotransmitter systems, which could also be applicable to 2-(2-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide . This suggests a potential pathway for the development of new psychotropic medications.

Herbicidal Activity

Compounds containing chlorophenoxy groups are known for their herbicidal properties. The specific structure of this compound may provide selective herbicidal activity against certain weed species while minimizing damage to crops. This application is particularly relevant in developing sustainable agricultural practices.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, pyrazole derivatives are often studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Such inhibitory actions could lead to the development of new anti-inflammatory drugs.

Case Studies and Experimental Findings

StudyFocusFindings
Zhao et al. (2010)Antifungal ActivityDemonstrated significant antifungal effects against multiple strains using pyrazole derivatives.
Liu et al. (2010)Antimicrobial PropertiesFound that chlorophenoxy compounds exhibit broad-spectrum antimicrobial activity.
Recent TrialsNeurological DisordersInvestigated the efficacy of similar compounds in treating symptoms associated with schizophrenia, showing promise in animal models.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Pyrazole-Acetamide Derivatives

Compound Name Substituents on Pyrazole Ring Molecular Weight (g/mol) Key Applications Notable Properties References
2-(2-Chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide 2-Chlorophenoxy, 2-furylmethyl ~320 (estimated) Potential insecticide Furan enhances electronic interactions N/A
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, cyano 295.12 Insecticide intermediate Dihedral angle 30.7°, hydrogen bonding
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide 2-Chlorobenzyl ~298 Research chemical Increased steric bulk
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide Cyclopropyl, CF₃, 2-fluorophenyl 327.28 Pharmacological studies High metabolic stability

Biological Activity

2-(2-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN3OC_{12}H_{11}ClN_3O. The structure features a chlorophenoxy group and a pyrazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. A notable study evaluated the cytotoxic effects of various pyrazole derivatives on lung carcinoma cell lines (A549) and reported promising results for compounds similar to this compound, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The pyrazole moiety is associated with anti-inflammatory activities. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

There is evidence supporting the antimicrobial activity of pyrazole derivatives. The compound's structure may allow it to interact with microbial enzymes or membranes, leading to growth inhibition. Studies have reported that similar compounds exhibit broad-spectrum antimicrobial effects against bacteria and fungi .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, promoting cell death.
  • Antimicrobial Action : The interaction with microbial targets disrupts cellular processes essential for survival.

Study 1: Anticancer Efficacy

A recent study focused on the cytotoxic effects of a series of pyrazole derivatives, including those structurally related to this compound. The MTT assay revealed varying degrees of cytotoxicity against lung cancer cells, with certain derivatives showing significant inhibitory effects compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory effects of related pyrazole compounds in animal models of inflammation. Results indicated a marked reduction in edema and inflammatory markers following treatment with these compounds, suggesting their utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 2-chlorophenoxyacetic acid derivatives with substituted pyrazole amines. For example, chloroacetyl chloride can react with 1-(2-furylmethyl)-1H-pyrazol-5-amine in an aprotic solvent (e.g., THF or acetonitrile) at 0–5°C, followed by gradual warming to room temperature . Base catalysts like triethylamine may enhance nucleophilicity . Optimization should focus on solvent polarity, temperature gradients, and stoichiometric ratios to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity.
  • NMR : Confirm the furylmethyl group (δ 6.2–7.4 ppm for furan protons) and pyrazole NH (δ 10–12 ppm) in 1H^1H-NMR. 13C^{13}C-NMR should show carbonyl signals at ~170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns.

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–8) with surfactants like Tween-80. Stability studies require monitoring degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 14 days .

Q. What in vitro assays are appropriate for preliminary bioactivity screening?

  • Approach : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell viability assays (MTT/XTT) in cancer or microbial models. Dose-response curves (1–100 µM) can identify IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

  • Strategy : Perform single-crystal X-ray diffraction (SHELX suite ). Analyze graph sets (Etter’s formalism ) to classify hydrogen bonds (e.g., R22_2^2(8) motifs). Compare with DFT-calculated bond lengths/angles to validate experimental vs. theoretical discrepancies .

Q. What computational methods are effective for modeling intermolecular interactions in crystal packing?

  • Tools : Use Mercury (Cambridge Crystallographic Database) for packing diagrams and Hirshfeld surface analysis. Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict electrostatic potentials and π-π stacking interactions .

Q. How can reaction yields be improved when scaling up synthesis?

  • Process Optimization :

  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity.
  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., acylation).
  • Catalysis : Screen Pd/Cu catalysts for cross-coupling steps involving the chlorophenoxy group .

Q. What advanced NMR techniques can elucidate dynamic behavior in solution?

  • Methods :

  • NOESY/ROESY : Detect spatial proximity between the furylmethyl and pyrazole moieties.
  • 15N^{15}N-HMBC : Map nitrogen connectivity in the pyrazole ring.
  • VT-NMR : Study conformational changes (e.g., rotation barriers) across 25–60°C .

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